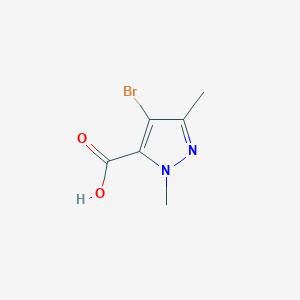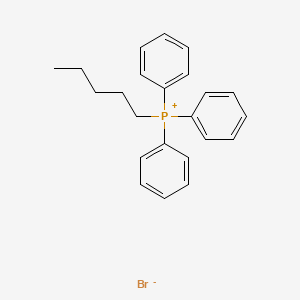
4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
Vue d'ensemble
Description
The compound of interest, 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, is a derivative of the pyrazole class, which is known for its significance in medicinal chemistry due to the biological activities associated with pyrazole structures. Although the specific compound is not directly studied in the provided papers, related compounds with bromo, pyrazole, and carboxylic acid functionalities have been synthesized and characterized, indicating the relevance of this class of compounds in various chemical and biological contexts.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclization of hydrazines with diketones or their equivalents. For instance, the synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamides involves a two-step process starting from potassium tricyanomethanide, featuring a selective Sandmeyer reaction on the corresponding diaminopyrazole . Another example is the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, which is an intermediate for a new insecticide, and involves multiple steps including nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis . These methods highlight the versatility and complexity of synthesizing brominated pyrazole derivatives.
Molecular Structure Analysis
X-ray diffraction analysis is a common technique used to determine the structure of pyrazole derivatives. For example, the structure of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was elucidated using this method . Similarly, the crystal structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was determined, revealing its crystallization in the monoclinic system . These studies provide insights into the molecular geometry and intermolecular interactions, such as hydrogen bonding, which can influence the physical properties and reactivity of the compounds.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be influenced by the presence of substituents such as bromine and carboxylic acid groups. For instance, the Schiff base E-4-{[(5-bromothiophen-2-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one was synthesized by condensation, indicating the potential for pyrazole derivatives to participate in condensation reactions . The presence of bromine also suggests the possibility of further substitution reactions, given the bromine's role as a good leaving group.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be studied through various spectroscopic techniques. For example, the solvatochromic behavior of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was investigated, showing variations in extinction coefficients and quantum yield in different solvents . The vibrational spectra of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole were analyzed using FT-IR and FT-Raman spectroscopy, providing information on the bonding features and stability of the molecule . Additionally, the nonlinear optical properties of certain pyrazole derivatives have been evaluated, suggesting potential applications in materials science .
Applications De Recherche Scientifique
Structural and Spectral Analysis
Research has been conducted on pyrazole-4-carboxylic acid derivatives, focusing on their structural and spectral properties. For instance, studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid utilized a combination of experimental and theoretical methods, including NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction. These studies provide insights into the molecular structure and electronic transitions within these molecules, which are relevant to understanding the properties of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid (Viveka et al., 2016).
Electrosynthesis
Electrosynthesis has been applied to produce 4-bromosubstituted pyrazole derivatives. This process involves bromination in aqueous NaBr solutions, with the efficiency influenced by the presence of donor or acceptor substituents in the pyrazole ring. Such studies demonstrate the potential for efficient synthesis of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid derivatives (Lyalin et al., 2010).
Synthesis of Derivatives
Research has also focused on synthesizing various derivatives of pyrazole-5-carboxylic acids. The synthesis pathways often involve reactions under specific conditions, such as the use of aqueous ammonia or phase transfer catalysis, which are relevant for creating diverse derivatives of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid (Perevalov et al., 1983).
Biological Studies
Several studies have explored the biological activities of pyrazole derivatives, such as their antimicrobial, anti-inflammatory, and antiproliferative properties. This research is significant in understanding the potential biomedical applications of 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid and its derivatives (Narayana et al., 2009).
Inorganic Chemistry Applications
1,3-Dimethyl-pyrazole-5-carboxylic acid ligands have been utilized in synthesizing metal complexes. This research, focusing on the coordination properties of such ligands with metal ions, can inform the potential inorganic chemistry applications of 4-bromo derivatives of these compounds (Jacimovic et al., 2015).
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray . It should be stored in a well-ventilated place and kept tightly closed .
Mécanisme D'action
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biochemical processes, but the specific pathways influenced by this compound require further investigation .
Propriétés
IUPAC Name |
4-bromo-2,5-dimethylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-3-4(7)5(6(10)11)9(2)8-3/h1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEAEVZRYGUFPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381568 | |
| Record name | 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5775-88-2 | |
| Record name | 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B1273005.png)










